

# A Technical Guide to the Photophysical Properties of Indocyanine Green-d7 (ICG-d7)

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## Compound of Interest

Compound Name: Indocyanine green-d7

Cat. No.: B15556710

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## Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the Food and Drug Administration (FDA) for various diagnostic applications, including ophthalmic angiography, cardiac output determination, and liver function assessment. Its utility in fluorescence-guided surgery and in vivo imaging is also well-established.<sup>[1][2][3]</sup> ICG-d7, a partially deuterated form of ICG, has emerged as a valuable tool in research and development, offering improved stability in aqueous solutions while maintaining similar spectral characteristics and brightness to its non-deuterated counterpart. This technical guide provides an in-depth overview of the core photophysical properties of ICG-d7, detailed experimental protocols for their characterization, and workflows for its application in preclinical imaging.

## Core Photophysical Properties

The photophysical properties of a fluorophore dictate its performance in fluorescence-based applications. For ICG-d7, these properties are centered in the near-infrared (NIR) window (700-900 nm), a region where biological tissues exhibit minimal absorbance and autofluorescence, allowing for deeper tissue penetration and higher signal-to-noise ratios.

## Quantitative Data Summary

The key photophysical parameters of ICG-d7 are summarized in the table below, with comparative data for ICG provided for context. It is important to note that these properties can be influenced by the solvent environment.

Property	ICG-d7	ICG	Solvent/Conditions
Absorption Maximum ( $\lambda_{abs}$ )	794 nm	787 nm	DMSO/FBS
Emission Maximum ( $\lambda_{em}$ )	818 nm	815 nm	DMSO/FBS
Molar Extinction Coefficient ( $\epsilon$ )	228,000 M <sup>-1</sup> cm <sup>-1</sup>	223,000 M <sup>-1</sup> cm <sup>-1</sup>	Not specified
Fluorescence Quantum Yield ( $\Phi_f$ )	0.21	0.14	Not specified
Fluorescence Lifetime ( $\tau$ )	~0.4 ns (in vitro)	~0.4 ns (in vitro)	Varies with environment

Note: The fluorescence lifetime of ICG has been observed to increase to approximately 0.68 ns in vivo due to binding with plasma proteins like albumin. Similar behavior is expected for ICG-d7.

## Experimental Protocols

Accurate characterization of photophysical properties is crucial for the reliable application of fluorescent probes. The following sections detail standardized protocols for measuring the key parameters of ICG-d7.

### Measurement of Fluorescence Quantum Yield ( $\Phi_f$ )

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The relative method, using a well-characterized standard, is commonly employed for its determination.

Materials:

- ICG-d7
- A suitable NIR quantum yield standard (e.g., IR-125 in ethanol,  $\Phi_f = 0.132$ )
- Spectroscopic grade solvents (e.g., DMSO, ethanol, phosphate-buffered saline)
- UV-Vis spectrophotometer
- Fluorometer with NIR detection capabilities
- Quartz cuvettes (1 cm path length)

Procedure:

- Prepare Stock Solutions: Prepare stock solutions of ICG-d7 and the standard in the desired solvent.
- Prepare a Series of Dilutions: For both the sample (ICG-d7) and the standard, prepare a series of dilutions with absorbances ranging from 0.01 to 0.1 at the excitation wavelength in a 1 cm path length cuvette. This is to avoid inner filter effects.
- Measure Absorbance: Record the UV-Vis absorption spectra for all solutions. Note the absorbance at the excitation wavelength (e.g., 750 nm).
- Measure Fluorescence Emission: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., excitation and emission slit widths). The emission range should cover the entire fluorescence band of the dye.
- Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each solution.
- Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance at the excitation wavelength.
- Calculate Quantum Yield: The quantum yield of the sample ( $\Phi_{f\_sample}$ ) is calculated using the following equation:

$$\Phi_{f\_sample} = \Phi_{f\_std} * (Grad\_sample / Grad\_std) * (n\_sample^2 / n\_std^2)$$

Where:

- $\Phi_f$ \_std is the quantum yield of the standard.
- Grad\_sample and Grad\_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
- n\_sample and n\_std are the refractive indices of the sample and standard solutions, respectively.

## Measurement of Fluorescence Lifetime ( $\tau$ )

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.<sup>[4]</sup>

Materials:

- ICG-d7 solution
- Pulsed laser source with an appropriate excitation wavelength (e.g., ~780 nm) and a high repetition rate (MHz).<sup>[4]</sup>
- A fast single-photon detector (e.g., photomultiplier tube - PMT, or single-photon avalanche diode - SPAD).
- TCSPC electronics (Time-to-Amplitude Converter - TAC, and Multi-Channel Analyzer - MCA).<sup>[4]</sup>
- Data analysis software.

Procedure:

- Sample Preparation: Prepare a dilute solution of ICG-d7 in the solvent of interest. The concentration should be low enough to avoid aggregation and self-quenching.
- Instrument Setup:

- The pulsed laser excites the sample.
- The emitted photons are collected and directed to the single-photon detector.
- The TCSPC electronics measure the time difference between the laser pulse (start signal) and the detection of a fluorescence photon (stop signal).
- Data Acquisition: A histogram of the arrival times of the photons is constructed over many excitation cycles. This histogram represents the fluorescence decay profile.
- Data Analysis: The fluorescence decay curve is fitted to an exponential function (or a sum of exponentials for complex decays) to determine the fluorescence lifetime ( $\tau$ ). The quality of the fit is assessed by statistical parameters such as chi-squared.

## Application in In Vivo Fluorescence Imaging

ICG-d7's favorable photophysical properties make it an excellent candidate for preclinical in vivo fluorescence imaging. The following is a general protocol for its use.

### Materials:

- ICG-d7
- Sterile, pyrogen-free vehicle for injection (e.g., saline, 5% dextrose)
- Animal model (e.g., mouse, rat)
- In vivo fluorescence imaging system equipped with appropriate excitation light source (e.g., ~780 nm laser or filtered white light) and a sensitive NIR camera (e.g., CCD or CMOS).
- Anesthesia equipment.

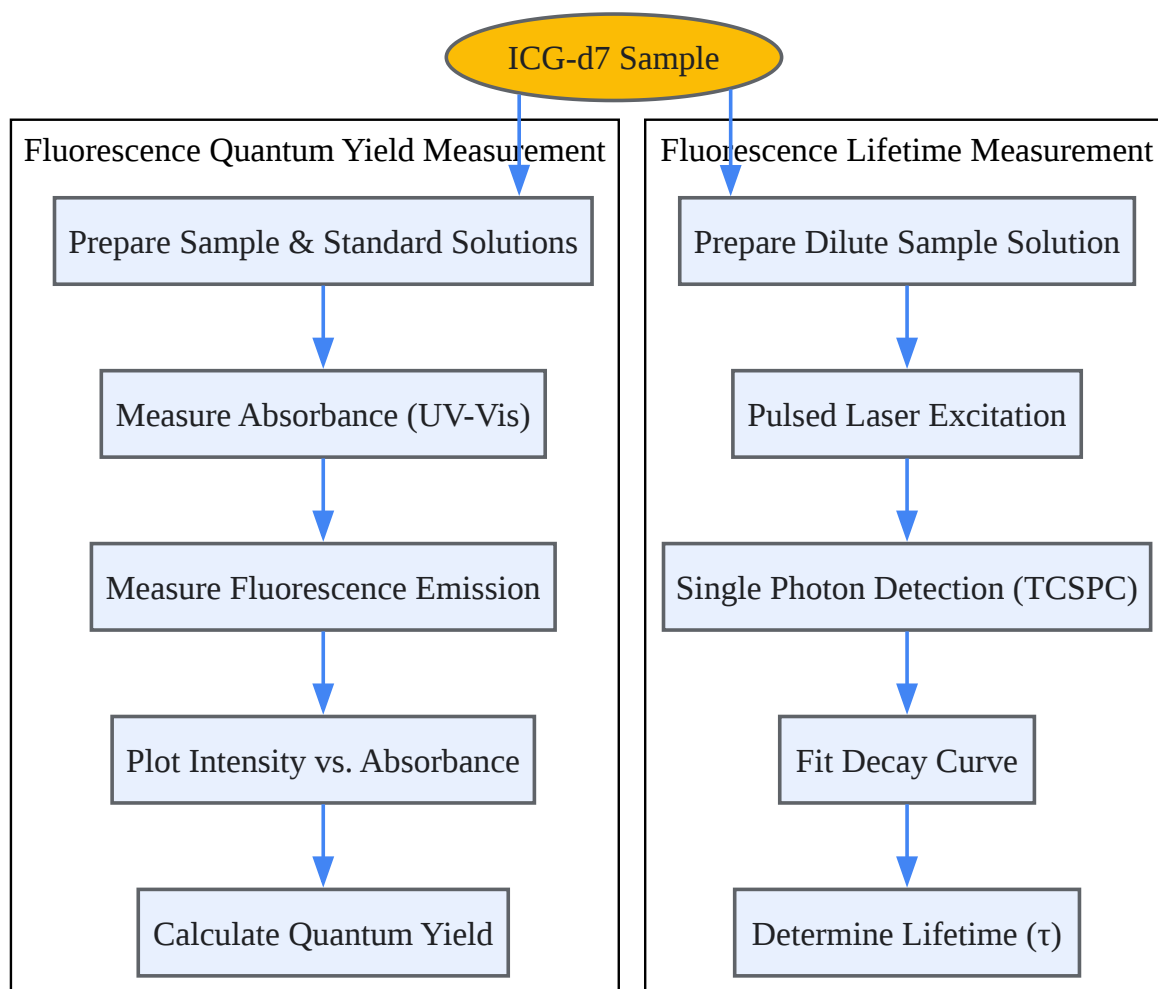
### Procedure:

- Animal Preparation: Anesthetize the animal and place it in the imaging chamber. Acquire a baseline (pre-injection) fluorescence image to account for autofluorescence.

- **ICG-d7 Administration:** Prepare a sterile solution of ICG-d7 at the desired concentration. Inject the solution intravenously (e.g., via tail vein) or locally, depending on the application. Dosing will vary based on the animal model and research question, but typically ranges from 1 to 10 mg/kg.[5]
- **Image Acquisition:** Acquire a series of fluorescence images at different time points post-injection to monitor the biodistribution and clearance of the dye.
- **Data Analysis:** Quantify the fluorescence intensity in regions of interest (ROIs) over time. This can provide information on vascular perfusion, tissue permeability, or clearance kinetics.

## Visualizations

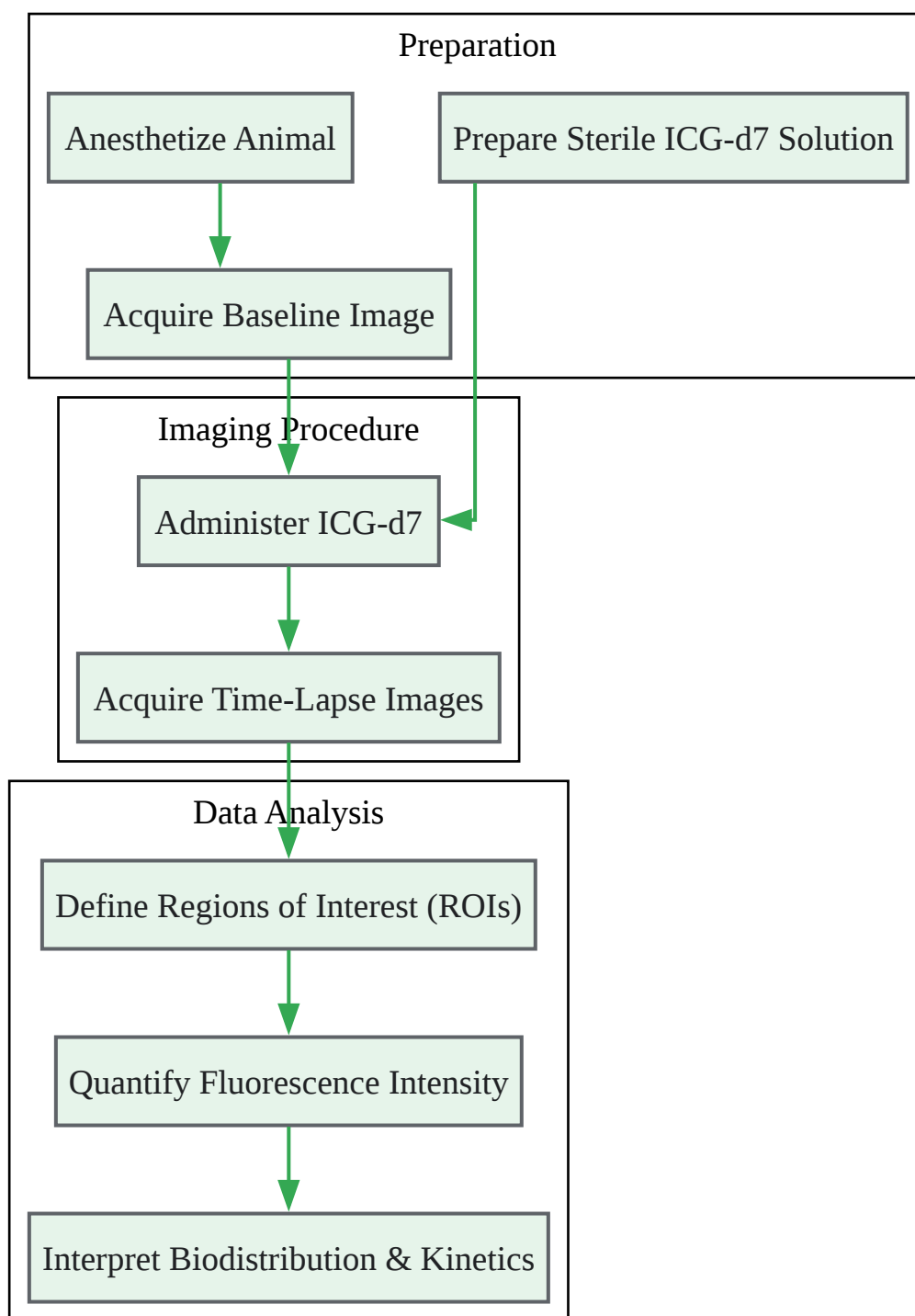
## Workflow for Photophysical Characterization



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Caption: Workflow for characterizing the photophysical properties of ICG-d7.

## Workflow for In Vivo Fluorescence Imaging



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Caption: A typical workflow for in vivo fluorescence imaging using ICG-d7.



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